molecular formula C16H25NO3 B14843721 2,5-DI-Tert-butoxy-4-cyclopropoxypyridine

2,5-DI-Tert-butoxy-4-cyclopropoxypyridine

Cat. No.: B14843721
M. Wt: 279.37 g/mol
InChI Key: LNWSKPVIAMTVSJ-UHFFFAOYSA-N
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Description

2,5-DI-Tert-butoxy-4-cyclopropoxypyridine is an organic compound with the molecular formula C16H25NO3 and a molar mass of 279.37 g/mol . This compound is characterized by the presence of tert-butoxy and cyclopropoxy groups attached to a pyridine ring, making it a unique and interesting molecule for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DI-Tert-butoxy-4-cyclopropoxypyridine typically involves the reaction of 2,5-dihydroxy-4-cyclopropoxypyridine with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-DI-Tert-butoxy-4-cyclopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-DI-Tert-butoxy-4-cyclopropoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-DI-Tert-butoxy-4-cyclopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DI-Tert-butoxy-4-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

4-cyclopropyloxy-2,5-bis[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C16H25NO3/c1-15(2,3)19-13-10-17-14(20-16(4,5)6)9-12(13)18-11-7-8-11/h9-11H,7-8H2,1-6H3

InChI Key

LNWSKPVIAMTVSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)OC(C)(C)C

Origin of Product

United States

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